molecular formula C7H14O6 B084115 2,6-Anhydro-L-glycero-L-galacto-heptitol CAS No. 13964-15-3

2,6-Anhydro-L-glycero-L-galacto-heptitol

Cat. No. B084115
CAS RN: 13964-15-3
M. Wt: 194.18 g/mol
InChI Key: UBWUHZBLCOLWME-QDLFHSFASA-N
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Description

2,6-Anhydro-L-glycero-L-galacto-heptitol, commonly known as tagatose, is a naturally occurring monosaccharide that is structurally similar to fructose. It is commonly used as a low-calorie sweetener and has been found to have potential applications in various scientific research fields.

Mechanism Of Action

Tagatose is structurally similar to fructose and is metabolized in a similar manner. It is absorbed in the small intestine and transported to the liver, where it is converted to glucose. Unlike fructose, however, tagatose is not metabolized in adipose tissue and does not contribute to the development of insulin resistance. This makes it a potential alternative to traditional sweeteners for individuals with diabetes or obesity.

Biochemical And Physiological Effects

Tagatose has been found to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve gut microbiota composition. Additionally, tagatose has been found to have a low glycemic index, meaning it does not cause a rapid increase in blood sugar levels.

Advantages And Limitations For Lab Experiments

Tagatose has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other sweeteners. Additionally, it has a low toxicity and is generally considered safe for consumption. However, tagatose has some limitations for lab experiments. It is not as sweet as other sweeteners, and its solubility in water is relatively low, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on tagatose. One potential area of study is its use as a prebiotic and its potential effects on gut microbiota. Additionally, tagatose could be studied further for its potential use as a treatment for diabetes and obesity. Finally, more research could be done on the antimicrobial properties of tagatose and its potential use as a food preservative.
Conclusion:
In conclusion, tagatose is a naturally occurring monosaccharide that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tagatose could have significant implications for medicine, biochemistry, and food science.

Synthesis Methods

Tagatose can be synthesized from lactose through a series of chemical reactions, including isomerization, epimerization, and dehydration. The process involves the use of enzymes and chemicals such as alkaline phosphatase, galactose isomerase, and calcium hydroxide. The resulting tagatose is a white crystalline powder that is soluble in water.

Scientific Research Applications

Tagatose has been found to have potential applications in various scientific research fields, including medicine, biochemistry, and food science. It has been studied for its potential use as a prebiotic, anti-inflammatory agent, and as a treatment for diabetes and obesity. Additionally, tagatose has been found to have antimicrobial properties and has been studied for its potential use as a food preservative.

properties

CAS RN

13964-15-3

Product Name

2,6-Anhydro-L-glycero-L-galacto-heptitol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3R,5R,6R)-2,6-bis(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c8-1-3-5(10)7(12)6(11)4(2-9)13-3/h3-12H,1-2H2/t3-,4+,5-,6-,7?/m0/s1

InChI Key

UBWUHZBLCOLWME-QDLFHSFASA-N

Isomeric SMILES

C([C@@H]1[C@@H](C([C@H]([C@@H](O1)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)O

synonyms

L-glycero-L-galacto-Heptitol, 2,6-anhydro-

Origin of Product

United States

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